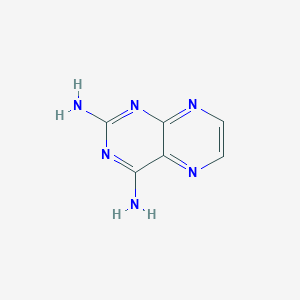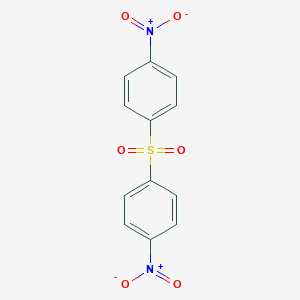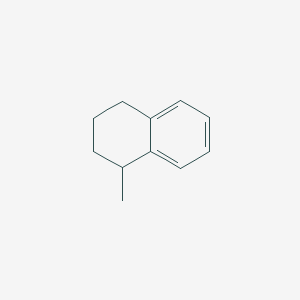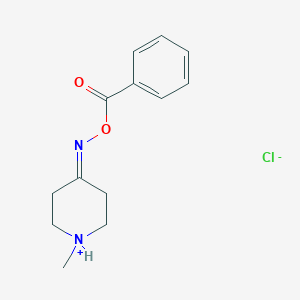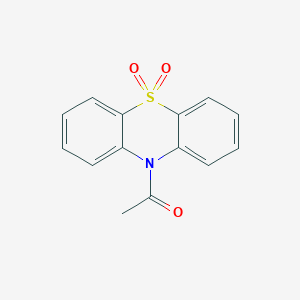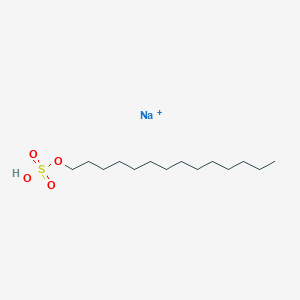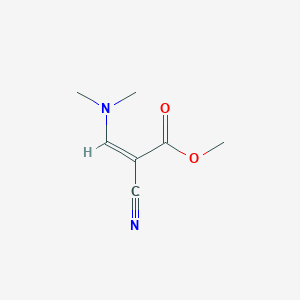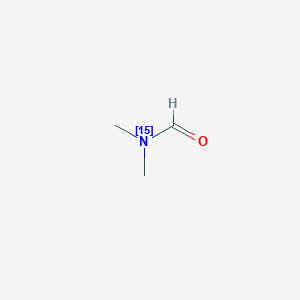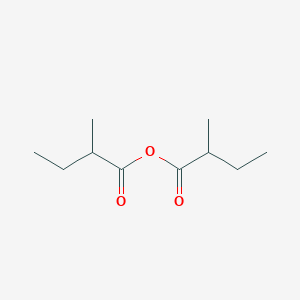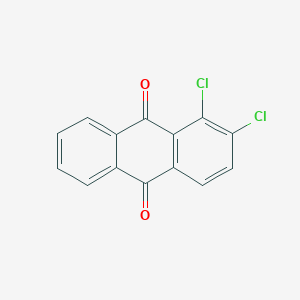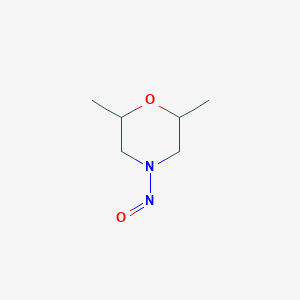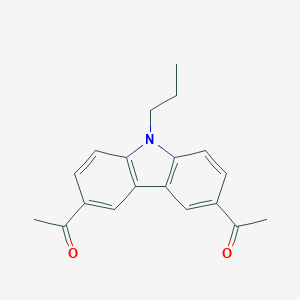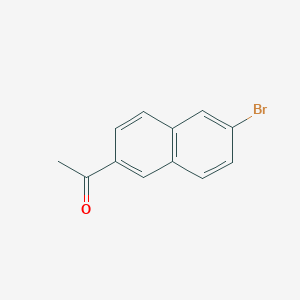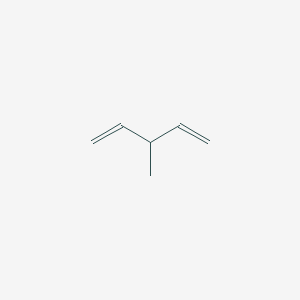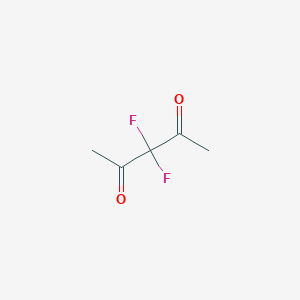
3,3-Difluoropentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoropentane-2,4-dione is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This molecule is commonly known as DFPO and has a molecular formula of C5H6F2O2. It is a colorless liquid that is soluble in water and other organic solvents.
Mecanismo De Acción
The mechanism of action of DFPO is not fully understood. However, it is believed that DFPO can interact with various biological molecules such as enzymes and proteins, leading to changes in their activity and function. DFPO has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
DFPO has been reported to have various biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, which can be attributed to its ability to disrupt the cell membrane of microorganisms. DFPO has also been reported to have antioxidant properties, which can protect cells from oxidative damage. In addition, DFPO has been shown to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFPO has several advantages as a chemical reagent in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized and purified. DFPO can be used as a building block for the synthesis of various organic compounds, making it a versatile reagent in organic chemistry. However, DFPO has some limitations as well. It is a highly reactive compound that can undergo various side reactions, leading to the formation of unwanted byproducts. DFPO can also be difficult to handle due to its high reactivity and volatility.
Direcciones Futuras
DFPO has several potential future directions in scientific research. It can be further studied for its antibacterial and antifungal properties, with the aim of developing new antimicrobial agents. DFPO can also be studied for its potential use in the treatment of cancer and Alzheimer's disease. In addition, DFPO can be used as a building block for the synthesis of new organic compounds with potential applications in various fields such as pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of DFPO and to explore its potential applications.
Conclusion:
In conclusion, 3,3-Difluoropentane-2,4-dione is a chemical compound that has potential applications in various fields such as organic chemistry, biochemistry, and medicinal chemistry. DFPO can be synthesized by reacting 2,4-pentanedione with hydrogen fluoride gas in the presence of a catalyst. DFPO has been extensively studied for its potential applications in various fields, and it has been reported to have antibacterial and antifungal properties, antioxidant properties, and the ability to inhibit the activity of acetylcholinesterase. DFPO has several advantages as a chemical reagent in lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of DFPO and to explore its future directions in scientific research.
Métodos De Síntesis
DFPO can be synthesized by reacting 2,4-pentanedione with hydrogen fluoride gas in the presence of a catalyst. The reaction takes place at a temperature of 80-100°C and atmospheric pressure. The yield of DFPO is dependent on the reaction conditions, and the purity of the product can be improved by using a purification process such as distillation.
Aplicaciones Científicas De Investigación
DFPO has been extensively studied for its potential applications in various fields such as organic chemistry, biochemistry, and medicinal chemistry. It has been used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. DFPO has been reported to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propiedades
Número CAS |
1547-51-9 |
|---|---|
Nombre del producto |
3,3-Difluoropentane-2,4-dione |
Fórmula molecular |
C5H6F2O2 |
Peso molecular |
136.1 g/mol |
Nombre IUPAC |
3,3-difluoropentane-2,4-dione |
InChI |
InChI=1S/C5H6F2O2/c1-3(8)5(6,7)4(2)9/h1-2H3 |
Clave InChI |
XVYFWBWYEAQLJC-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)(F)F |
SMILES canónico |
CC(=O)C(C(=O)C)(F)F |
Sinónimos |
3,3-DIFLUORO-PENTANE-2,4-DIONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



